tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate
CAS No.: 1352925-59-7
Cat. No.: VC0167651
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352925-59-7 |
|---|---|
| Molecular Formula | C12H17BrN2O2S |
| Molecular Weight | 333.244 |
| IUPAC Name | tert-butyl 2-bromo-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-6-carboxylate |
| Standard InChI | InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-6-4-8-9(5-7-15)18-10(13)14-8/h4-7H2,1-3H3 |
| Standard InChI Key | UXPOCQZUOREPHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)Br |
Introduction
Synthesis and Characterization
The synthesis of tert-butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. A general pathway includes:
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Formation of the Thiazolo[5,4-d]azepine Core:
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Cyclization reactions involving a thiol and an azepine derivative under controlled conditions.
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Bromination at position 2 using brominating agents such as N-bromosuccinimide (NBS).
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Esterification:
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Introduction of the tert-butyl ester group through reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
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Purification and Characterization:
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Purified using column chromatography.
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Characterized by spectroscopic techniques such as:
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NMR (1H and 13C): Confirms the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Verifies molecular weight.
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IR Spectroscopy: Identifies functional groups.
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Applications in Medicinal Chemistry
tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate is structurally related to heterocyclic compounds known for their pharmacological activities. Potential applications include:
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Drug Discovery:
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The thiazolo[5,4-d]azepine scaffold is explored for its role as a modulator of biological targets such as enzymes or receptors.
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Bromine substitution enhances interaction with hydrophobic pockets in proteins.
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Biological Activity Studies:
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Preliminary studies suggest that similar compounds exhibit anti-inflammatory or antimicrobial properties.
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Docking simulations indicate potential binding to nuclear receptors or enzymes like lipoxygenases.
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Chemical Probes:
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Used as a probe in molecular modeling to understand structure-activity relationships (SAR).
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Research Findings
Recent studies have highlighted the significance of similar heterocyclic frameworks:
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